molecular formula C10H12N2O2 B2764058 N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide CAS No. 2091270-18-5

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B2764058
CAS No.: 2091270-18-5
M. Wt: 192.218
InChI Key: LHXFKVKFODJKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method yields the desired benzofuran derivative through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.

Scientific Research Applications

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: Known for its therapeutic effects in skin conditions.

Uniqueness

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its amino and acetamide groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

N-(3-amino-2,3-dihydro-1-benzofuran-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXFKVKFODJKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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